molecular formula C14H16N2O5 B13191655 Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13191655
M. Wt: 292.29 g/mol
InChI Key: NEOPBLBVNXNHQG-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with piperidine, followed by esterification with methyl acetate. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 2-[4-(4-nitrophenyl)-2-oxopiperidin-1-yl]acetate
  • Methyl 2-[4-(2-nitrophenyl)-2-oxopiperidin-1-yl]acetate
  • Methyl 2-[4-(3-aminophenyl)-2-oxopiperidin-1-yl]acetate

Comparison: Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C14H16N2O5/c1-21-14(18)9-15-6-5-11(8-13(15)17)10-3-2-4-12(7-10)16(19)20/h2-4,7,11H,5-6,8-9H2,1H3

InChI Key

NEOPBLBVNXNHQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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